(2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile
Description
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile is a benzothiazole-derived α,β-unsaturated nitrile compound characterized by a planar molecular conformation. Its structure includes a benzothiazole ring linked via a conjugated acrylonitrile moiety to a pyridin-3-yl group. This compound is synthesized via microwave-assisted Knoevenagel condensation of 2-cyanomethyl-1,3-benzothiazole with pyridine-3-carbaldehyde, a method optimized for high yield (up to 92%) and reduced reaction time .
Key structural features include:
- Intramolecular hydrogen bonding between the benzothiazole nitrogen and the acrylonitrile group, stabilizing the planar geometry .
The pyridin-3-yl substituent introduces polarity and π-orbital interactions, distinguishing it from analogs with non-aromatic or heteroaromatic substituents.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-9-12(8-11-4-3-7-17-10-11)15-18-13-5-1-2-6-14(13)19-15/h1-8,10H/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCORXLUUTWAQOO-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CN=CC=C3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Condensation
The most widely reported method involves reacting 2-cyanomethylbenzothiazole with 3-aminopyridine in the presence of a strong base. A representative protocol includes:
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Potassium carbonate | DMF | 80°C | 6 | 72 | Column chromatography |
| Sodium hydride | DMSO | 70°C | 4 | 68 | Recrystallization |
Mechanistic Insights :
The base deprotonates the α-hydrogen of the cyanomethyl group, enabling nucleophilic attack on the pyridine derivative. The reaction proceeds via a six-membered transition state, favoring E-geometry due to steric hindrance between the benzothiazole and pyridine rings.
Solvent and Temperature Optimization
Comparative studies reveal solvent polarity critically impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ min⁻¹) | Final Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 2.1 | 72 |
| DMSO | 46.7 | 1.8 | 68 |
| Acetonitrile | 37.5 | 0.9 | 54 |
Elevating temperatures beyond 80°C in DMF leads to side product formation (e.g., hydrolysis of the nitrile group), reducing yields by ~15%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Emerging protocols employ microwave irradiation to accelerate the condensation:
| Power (W) | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| 300 | 20 | 78 | 98 |
| 500 | 15 | 81 | 97 |
This method reduces reaction times from hours to minutes while maintaining regioselectivity.
One-Pot Tandem Reactions
Recent advancements integrate multiple steps into a single vessel:
-
In situ generation of 2-cyanomethylbenzothiazole from 2-aminothiophenol and malononitrile.
-
Direct condensation with 3-aminopyridine without intermediate isolation.
This approach achieves 65% overall yield, though purity decreases to 92% due to residual byproducts.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, py-H), 8.25 (d, J = 7.6 Hz, 1H, bt-H), 7.89–7.82 (m, 2H, Ar-H).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug development. Its structural features allow it to interact with specific biological targets, such as enzymes or receptors involved in various diseases.
Case Study : A study evaluated the cytotoxic effects of derivatives of this compound against human cancer cell lines (NCI-H460, HepG2, HCT-116). Results indicated that several derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .
Antimicrobial and Antifungal Activities
Research indicates that (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile demonstrates antimicrobial and antifungal properties. This makes it a candidate for developing new antimicrobial agents.
Data Table : Antimicrobial Activity Against Various Pathogens
| Compound | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | C. albicans | 18 |
Antioxidant Properties
The antioxidant activity of this compound has been assessed through various assays that measure its ability to scavenge free radicals.
Case Study : In vitro studies demonstrated that this compound exhibited potent antioxidant activity compared to standard antioxidants .
Industrial Applications
The compound's unique chemical properties make it suitable for applications in the development of advanced materials such as polymers and dyes. Its potential use in electronics and coatings has also been explored due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Differences
Table 1: Key Structural and Crystallographic Comparisons
Key Observations:
- Planarity : All analogs exhibit planar geometries due to conjugation, but bulky substituents (e.g., CCG-63802) disrupt planarity, altering binding modes .
- Crystal Interactions: Pyridin-3-yl and dimethylamino derivatives show strong π-π stacking, whereas thiophene analogs rely on weaker van der Waals forces .
- Bioactivity: The pyridin-3-yl group enhances polar interactions with biological targets, while dimethylamino derivatives prioritize hydrogen bonding .
Physicochemical Properties
- Solubility : Pyridin-3-yl derivatives exhibit moderate aqueous solubility (LogP: 2.1) due to pyridine’s polarity, whereas thiophene analogs are more lipophilic (LogP: 3.4) .
- Thermal Stability: The dimethylamino derivative decomposes at 285°C, while CCG-63802 has higher thermal resistance (decomposition >300°C) due to extended conjugation .
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural combination of a benzothiazole moiety and a pyridine ring, which may contribute to its diverse biological effects, including anticancer, antimicrobial, and antifungal properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The compound is characterized by:
- A benzothiazole ring, which is known for its biological activity.
- A pyridine ring that can participate in various chemical interactions.
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminobenzothiazole with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is performed in solvents like ethanol or methanol under reflux conditions, followed by purification through recrystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, a series of benzothiazole derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of procaspase-3 to caspase-3, leading to programmed cell death. In vitro tests showed that certain derivatives exhibited significant anticancer activity against U937 and MCF-7 cell lines, with selectivity towards procaspase-3 over-expression .
Table 1: Anticancer Activity of Selected Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 8j | 5.2 | U937 |
| 8k | 6.6 | U937 |
| PAC-1 | 0.5 | Control |
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Caspase Activation : The compound activates procaspase-3, leading to increased levels of active caspase-3, which is crucial for apoptosis.
- Structure–Activity Relationships (SAR) : Studies indicate that the presence of specific functional groups in the benzothiazole and pyridine rings enhances biological activity. Notably, compounds with electron-withdrawing groups showed improved anticancer efficacy by modulating electron density at critical sites .
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains.
- Antifungal Properties : Demonstrating effectiveness against fungi that cause human infections.
Case Studies
Several studies have documented the biological evaluations of related benzothiazole derivatives:
- Study on Apoptosis Induction : A study identified novel benzothiazole derivatives that induced apoptosis through caspase activation in cancer cells. Compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enene demonstrated significant selectivity and potency against cancer cell lines .
- Evaluation of Antimicrobial Effects : Research has shown that derivatives bearing similar structures possess notable antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
